Tyrosine kinase-IN-7
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Overview
Description
Tyrosine kinase-IN-7 is a potent inhibitor of tyrosine kinases, a class of enzymes that play a crucial role in the regulation of cellular processes such as growth, differentiation, and metabolism. Tyrosine kinases are involved in the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways. Inhibitors like this compound are essential in the treatment of various cancers and other diseases where abnormal tyrosine kinase activity is observed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine kinase-IN-7 typically involves multi-step organic synthesisCommon synthetic routes include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and crystallization are employed to purify the compound. The use of automated synthesis platforms and continuous flow reactors can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Tyrosine kinase-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can potentially enhance or alter its biological activity .
Scientific Research Applications
Tyrosine kinase-IN-7 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the mechanisms of tyrosine kinase inhibition and to develop new inhibitors.
Biology: Helps in understanding the role of tyrosine kinases in cellular signaling pathways.
Medicine: Plays a crucial role in the development of targeted cancer therapies by inhibiting abnormal tyrosine kinase activity.
Industry: Employed in the production of diagnostic tools and therapeutic agents
Mechanism of Action
Tyrosine kinase-IN-7 exerts its effects by binding to the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of tyrosine residues in target proteins. This inhibition disrupts the signal transduction pathways that are essential for cell growth and proliferation. The compound specifically targets pathways involved in cancer cell survival and metastasis, making it a valuable therapeutic agent .
Comparison with Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Osimertinib: Targets epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer.
Uniqueness: Tyrosine kinase-IN-7 is unique due to its high specificity and potency against a broad range of tyrosine kinases. Unlike some other inhibitors, it has shown effectiveness in overcoming resistance mechanisms that often develop during cancer treatment .
Properties
Molecular Formula |
C16H15N3OS |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)phenol |
InChI |
InChI=1S/C16H15N3OS/c20-11-7-5-10(6-8-11)19-15-14-12-3-1-2-4-13(12)21-16(14)18-9-17-15/h5-9,20H,1-4H2,(H,17,18,19) |
InChI Key |
BTIBWAOCLJARHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
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